
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is an organic compound that features a naphthalene ring system with a ketone and acetic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts such as palladium on carbon for the hydrogenation step and acidic or basic conditions for the subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
化学反应分析
Types of Reactions
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acid chlorides or anhydrides are often used for esterification, while amines are used for amidation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters or amides.
科学研究应用
2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The ketone and acetic acid functional groups allow it to participate in various biochemical reactions, potentially modulating enzyme activity and signaling pathways. Further research is needed to fully elucidate its molecular targets and mechanisms .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid.
1,2,3,4-Tetrahydro-1-methyl-naphthalene: Similar structure but with a methyl group instead of a ketone and acetic acid.
1,2,3,4-Tetrahydro-1-phenyl-naphthalene: Contains a phenyl group instead of the ketone and acetic acid.
Uniqueness
This compound is unique due to the presence of both a ketone and acetic acid functional group on the naphthalene ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
属性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
2-(4-oxo-2,3-dihydro-1H-naphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H12O3/c13-11-6-8(7-12(14)15)5-9-3-1-2-4-10(9)11/h1-4,8H,5-7H2,(H,14,15) |
InChI 键 |
BAOVNJKOIFSIGM-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)C2=CC=CC=C21)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8623609.png)
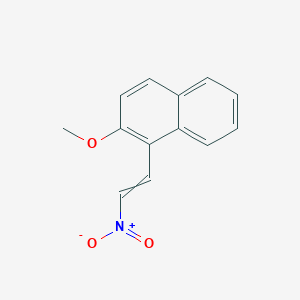
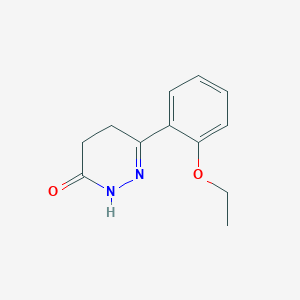
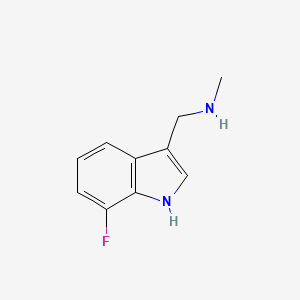
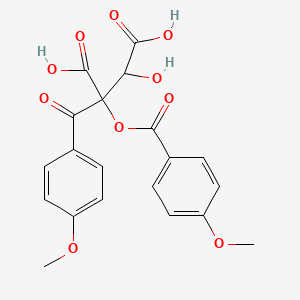
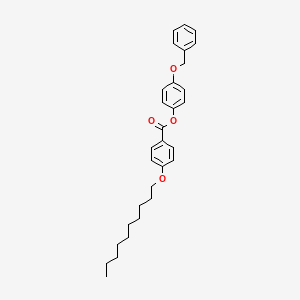
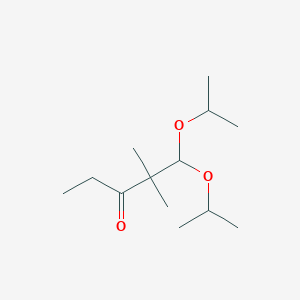
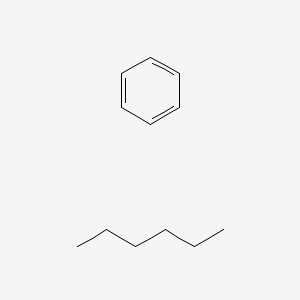
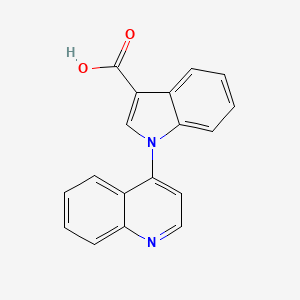
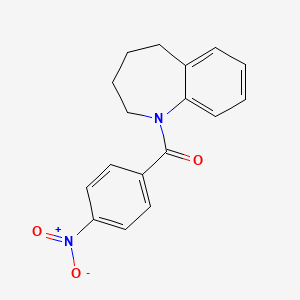
![5-(4'-Methyl[1,1'-biphenyl]-2-yl)-1-(4-nitrophenyl)-1H-tetrazole](/img/structure/B8623678.png)
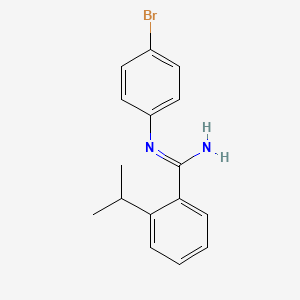
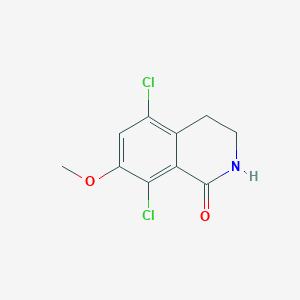
![6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8623717.png)
